molecular formula C20H18FN3OS B2729031 4-fluoro-2-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}-1,3-benzothiazole CAS No. 897480-90-9

4-fluoro-2-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}-1,3-benzothiazole

Cat. No. B2729031
M. Wt: 367.44
InChI Key: VSESKNWIJQYWQZ-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-fluoro-2-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}-1,3-benzothiazole” is a complex organic molecule that contains several functional groups and structural features, including a benzothiazole ring, a piperazine ring, and a phenyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry .

Scientific Research Applications

Antimicrobial Activity

Some fluorinated benzothiazolo imidazole compounds, including derivatives of 4-fluoro-2-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}-1,3-benzothiazole, have shown promising antimicrobial activity. These compounds have been synthesized and evaluated for their efficacy against various microbial strains, indicating a potential role in developing new antimicrobial agents (B. Sathe, E. Jaychandran, G. Sreenivasa, V. Jagtap, 2011; V. Jagtap, E. Jaychandran, G. Sreenivasa, B. Sathe, 2010).

Antitumor Activity

The antitumor efficacy of fluorinated 2-(4-aminophenyl)benzothiazoles has been investigated, revealing potent cytotoxic activity in vitro against certain cancer cell lines. This research suggests that modifications to the benzothiazole nucleus, such as fluorination, can significantly influence the antitumor properties of these compounds (I. Hutchinson, M. Chua, H. Browne, V. Trapani, T. Bradshaw, A. Westwell, M. Stevens, 2001; T. Bradshaw, M. Bibby, J. Double, I. Fichtner, P. Cooper, M. Alley, S. Donohue, S. Stinson, Joseph E Tomaszewjski, E. Sausville, M. Stevens, 2002).

Synthesis and Characterization

Novel synthetic approaches for the creation of fluoroquinolone derivatives, including those related to 4-fluoro-2-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}-1,3-benzothiazole, have been developed. These methodologies aim to enhance the biological activity of the compounds, with several derivatives showing improved growth inhibition of resistant bacterial strains, highlighting the importance of structural modification in drug development (Po-Ting Chen, Wen-Po Lin, A. Lee, Ming‐Kuan Hu, 2013).

properties

IUPAC Name

(E)-1-[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3OS/c21-16-7-4-8-17-19(16)22-20(26-17)24-13-11-23(12-14-24)18(25)10-9-15-5-2-1-3-6-15/h1-10H,11-14H2/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSESKNWIJQYWQZ-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(C=CC=C3S2)F)C(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=NC3=C(C=CC=C3S2)F)C(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one

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